4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-nitro-4-(trifluoromethyl)phenyl sulfide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs common in pharmaceutical and agrochemical compounds . These include a thiadiazole ring, a dichlorophenyl group, a nitro group, and a trifluoromethyl group. Each of these groups can contribute to the compound’s overall properties and potential biological activity.
Scientific Research Applications
Environmental Presence and Human Exposure
Several studies have focused on the environmental presence of PHCs and their human exposure pathways. For instance, Takigami et al. (2009) explored the concentrations of BFRs and other PHCs in indoor air and dust samples from Japanese homes, revealing the importance of indoor environments in human exposure to these compounds (Takigami et al., 2009). Furthermore, Norén & Meironyté (2000) highlighted the changing patterns of organochlorine compounds in human milk over the past 20-30 years, indicating a decrease in organochlorine levels but an increase in PBDE concentrations (Norén & Meironyté, 2000).
Occupational and Environmental Health Risks
Shaw et al. (2013) measured various halogenated compounds, including PBDEs and PCBs, in firefighters from Northern California, underscoring the occupational health risks associated with exposure to these compounds (Shaw et al., 2013). In another context, Babina et al. (2012) explored the exposure of South Australian preschool children to organophosphorus and pyrethroid pesticides, emphasizing the public health implications and the need for regulatory measures to mitigate exposure (Babina et al., 2012).
Future Directions
The future directions for research on this compound would likely depend on its potential applications. If it shows promise as a pharmaceutical or agrochemical agent, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in relevant models .
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-5-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Cl2F3N3O2S2/c16-8-2-3-9(10(17)6-8)13-14(27-22-21-13)26-12-4-1-7(15(18,19)20)5-11(12)23(24)25/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMIUWIBVDQIGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])SC2=C(N=NS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl2F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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